N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline
Description
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline (CAS: 1040691-08-4) is a substituted aniline derivative with the molecular formula C₂₀H₂₇NO₃ and a molecular weight of 329.44 g/mol . Its structure features a 2-(2-ethoxyethoxy)aniline core linked via an ethyl chain to a 2,6-dimethylphenoxy group. This compound belongs to the aroxyethylamine class, which is structurally characterized by aromatic ether and ethylamine moieties.
Properties
IUPAC Name |
N-[2-(2,6-dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO3/c1-4-22-14-15-23-19-11-6-5-10-18(19)21-12-13-24-20-16(2)8-7-9-17(20)3/h5-11,21H,4,12-15H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGNWPAYBBVUKEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1NCCOC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline is an organic compound classified as an aniline derivative. Its molecular formula is C20H27NO3, with a molecular weight of 329.43 g/mol. This compound is characterized by the presence of a phenoxyethyl group and an ethoxyethoxy group attached to the aniline core. It has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.
Antifungal Activity
In addition to its antibacterial properties, this compound has demonstrated antifungal activity against various fungal pathogens. Studies suggest that it may inhibit fungal growth by interfering with cell wall synthesis and disrupting cellular integrity.
Anticancer Potential
Recent studies have explored the anticancer properties of this compound. Preliminary findings indicate that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. For instance, it has been shown to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins in certain cancer cell lines.
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight the importance of specific functional groups in determining the biological activity of this compound. Modifications to the phenoxy and ethoxy groups significantly influence its efficacy against microbial and cancerous cells.
| Compound Modification | Effect on Activity |
|---|---|
| Addition of halogens | Increased antimicrobial potency |
| Alteration of ethoxy chain length | Enhanced anticancer activity |
| Variation in methyl substitution on phenyl ring | Improved selectivity for cancer cells |
Case Studies
-
Antibacterial Activity Study :
A study conducted on various derivatives of this compound demonstrated its effectiveness against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 16 µg/mL, indicating strong antibacterial activity. -
Antifungal Efficacy :
In a comparative study against Candida albicans, the compound exhibited a significant reduction in fungal load at concentrations as low as 32 µg/mL. This suggests potential therapeutic applications in treating fungal infections. -
Cancer Cell Line Testing :
The compound was tested on human breast cancer cell lines (MCF-7), showing a dose-dependent increase in apoptosis markers after 24 hours of treatment. Flow cytometry analysis revealed an increase in early apoptotic cells by 40% at a concentration of 50 µM.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis.
- Receptor Modulation : It may modulate receptor activity related to apoptosis in cancer cells.
- Membrane Disruption : The hydrophobic nature of the compound allows it to integrate into lipid membranes, leading to increased permeability and eventual cell lysis.
Future Directions
Ongoing research aims to further elucidate the precise mechanisms underlying the biological activities of this compound. Future studies will focus on:
- In vivo efficacy : Evaluating therapeutic effects in animal models.
- Toxicity assessments : Understanding safety profiles for potential clinical applications.
- Formulation development : Creating effective delivery systems for enhanced bioavailability.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Physicochemical Properties
The compound shares structural homology with several aroxyacetamides and aroxyethylamines. Key analogues and their properties are summarized below:
<sup>a</sup> LogP values estimated using XLogP3 or similar methods.
<sup>b</sup> Predicted based on ethoxyethoxy group’s hydrophilicity.
<sup>c</sup> Calculated using fragment-based methods.
Key Observations :
- The ethoxyethoxy group in the target compound enhances aqueous solubility compared to analogues with methoxy or butoxy substituents .
- Chlorination (e.g., in the 3-chloro derivative) increases lipophilicity (LogP = 5.3), which may improve blood-brain barrier penetration but reduce solubility .
Pharmacological Activity
Aroxyethylamines and aroxyacetamides are frequently evaluated for anticonvulsant activity. Evidence from Marona et al. (2005) highlights:
- Compound VIII (aroxyacetamide) showed 75% protection in rats (oral administration) at 0.5 hours post-dose .
The ethoxyethoxy group may balance solubility and CNS penetration, a critical factor for anticonvulsants. In contrast, the 3-chloro analogue’s higher LogP (5.3) could enhance brain uptake but may also increase toxicity risks .
Preparation Methods
Step 1: Synthesis of 2-(2,6-Dimethylphenoxy)ethylamine
- React 2,6-dimethylphenol with ethylene oxide under basic conditions (e.g., sodium hydroxide or potassium carbonate) to form 2-(2,6-dimethylphenoxy)ethanol.
- Convert the resulting alcohol to the corresponding amine via nucleophilic substitution using ammonia or an amine source, often through intermediate halogenation (e.g., tosylation or bromination) followed by amination.
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Phenol + ethylene oxide | Base (NaOH/K2CO3), solvent (e.g., THF) | Controlled temperature (~50-70°C) |
| Alcohol to amine conversion | Ammonia or amine, solvent (e.g., ethanol) | May require halogenation step |
This step yields 2-(2,6-dimethylphenoxy)ethylamine with good selectivity and yield.
Step 2: Synthesis of 2-(2-Ethoxyethoxy)aniline
- Start from 2-nitroaniline or 3-nitroaniline depending on the substitution pattern.
- Perform etherification with ethylene glycol monoethyl ether (2-ethoxyethanol) in the presence of a catalyst (e.g., acid catalyst or base).
- Reduce the nitro group to the amine using catalytic hydrogenation or chemical reduction (e.g., iron/HCl or SnCl2).
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Nitroaniline + ethylene glycol monoethyl ether | Acid/base catalyst, reflux conditions | Etherification step |
| Nitro group reduction | Catalytic hydrogenation (Pd/C, H2) or chemical reduction | Mild conditions preferred |
This yields 2-(2-ethoxyethoxy)aniline intermediate.
Step 3: Coupling to Form N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline
- Couple 2-(2,6-dimethylphenoxy)ethylamine with 2-(2-ethoxyethoxy)aniline via nucleophilic substitution or amide bond formation.
- Use coupling agents such as carbodiimides (e.g., EDC, DCC) or other activating reagents to facilitate the bond formation.
- Alternatively, reductive amination or direct N-alkylation under catalytic conditions can be employed.
| Coupling Method | Reagents/Conditions | Notes |
|---|---|---|
| Carbodiimide-mediated | EDC or DCC, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Room temperature to mild heating |
| Reductive amination | Pd/C catalyst, ammonium formate, aqueous alcoholic solvent | Mild, environmentally benign conditions |
The coupling step is critical for yield and purity.
Alternative Reductive N-Alkylation Method
A recent efficient method reported for related aniline derivatives involves:
- Reductive N-alkylation of 2,6-dimethyl aniline derivatives with aldehydes using Pd/C catalyst and ammonium formate as an in situ hydrogen donor.
- Conducted in aqueous alcoholic solvents at room temperature.
- This method offers mild, selective, and high-yield synthesis without harsh reagents or byproducts.
- Mild reaction conditions
- High selectivity and yields
- Environmentally benign solvent system
- Scalable for industrial applications
Data Table: Summary of Preparation Methods
| Step | Methodology | Reagents/Catalysts | Conditions | Yield/Notes |
|---|---|---|---|---|
| 1. Formation of 2-(2,6-dimethylphenoxy)ethylamine | Phenol + ethylene oxide; amination via halogenation | NaOH/K2CO3; ammonia or amine | 50-70°C; reflux; solvent THF or EtOH | Moderate to high yields |
| 2. Formation of 2-(2-ethoxyethoxy)aniline | Etherification of nitroaniline + reduction | Acid/base catalyst; Pd/C or Fe/HCl | Reflux; mild hydrogenation | High yields, clean reduction |
| 3. Coupling to final compound | Carbodiimide coupling or reductive amination | EDC/DCC, base or Pd/C with ammonium formate | Room temp to mild heating; aqueous alcoholic solvents | High yield; scalable |
Research Findings and Notes
- The multi-step synthesis allows modular optimization for each intermediate, improving overall efficiency.
- Reductive N-alkylation using Pd/C and ammonium formate represents a recent advancement offering a greener and more economical alternative to classical coupling methods.
- Reaction conditions such as solvent choice, temperature, and catalyst loading significantly influence yield and purity.
- Industrial scale synthesis typically employs continuous flow reactors and optimized catalyst systems to maximize throughput and reproducibility.
- The compound’s preparation methods are aligned with sustainable chemistry principles, minimizing toxic reagents and byproducts.
Q & A
Basic Research Questions
Q. What are the optimal synthesis routes for N-[2-(2,6-Dimethylphenoxy)ethyl]-2-(2-ethoxyethoxy)aniline, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions. For nucleophilic substitution, reacting 2-(2,6-dimethylphenoxy)ethyl bromide with 2-(2-ethoxyethoxy)aniline under basic conditions (e.g., potassium carbonate in toluene) achieves moderate yields . Coupling reactions may require palladium catalysts for cross-coupling intermediates. Optimization strategies include:
- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity but require post-reaction purification to remove residuals.
- Stoichiometric ratios : A 1.2:1 molar ratio of alkylating agent to aniline derivative minimizes unreacted starting material .
Q. Which analytical techniques are most effective for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic methods is recommended:
- NMR spectroscopy : ¹H and ¹³C NMR identify ether linkages (δ 3.5–4.5 ppm for ethoxy groups) and aromatic protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves chiral centers and confirms substituent positioning (e.g., 2,6-dimethylphenoxy vs. 3,5-dimethyl analogs) .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₅H₃₃NO₃, ~407.54 g/mol) and detects potential byproducts .
Advanced Research Questions
Q. How do salt forms or enantiomers influence the pharmacological profile of this compound?
- Methodological Answer : Salt formation (e.g., chloride or 3-hydroxybenzoate) enhances solubility and bioavailability. Comparative studies show:
- Chloride salts : Improve crystallinity and thermal stability, critical for formulation .
- Enantiomers : The (R)-enantiomer of related compounds exhibits higher anticonvulsant activity due to stereospecific receptor binding .
- Assay design : Use chiral HPLC to separate enantiomers and evaluate their IC₅₀ values in target inhibition assays .
Q. What are the mechanistic pathways for oxidation reactions involving this compound?
- Methodological Answer : Oxidation with KMnO₄ in acidic conditions generates quinone derivatives via electron-deficient aromatic ring activation. Key steps include:
- Electrophilic attack : The ethoxyethoxy side chain stabilizes transition states, directing oxidation to the aniline ring.
- Byproduct mitigation : Use controlled stoichiometry (1:1 KMnO₄:substrate) and low temperatures (0–5°C) to prevent over-oxidation .
Q. How do structural modifications (e.g., substituent position or chain length) affect biological activity?
- Methodological Answer : Comparative studies with analogs (e.g., N-[2-(3,5-dimethylphenoxy)ethyl] derivatives) reveal:
- 2,6-Dimethylphenoxy groups : Enhance steric hindrance, reducing off-target interactions .
- Ethoxyethoxy vs. phenoxyethoxy chains : Longer chains (e.g., phenoxyethoxy) increase lipophilicity but reduce aqueous solubility .
- SAR analysis : Use molecular docking to map substituent effects on binding affinity to target proteins (e.g., kinases) .
Q. What strategies are recommended for resolving contradictory data in pharmacokinetic studies?
- Methodological Answer : Discrepancies in metabolism or bioavailability often arise from:
- Species-specific metabolism : Compare rodent vs. human liver microsome assays to identify cytochrome P450 isoform differences .
- Protein binding : Use equilibrium dialysis to measure free vs. albumin-bound fractions, correcting for assay interference .
- In silico modeling : Apply PBPK models to extrapolate in vitro data to in vivo scenarios .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
